

Application Notes and Protocols for Monitoring Coastal Erosion on Sakhalin Island

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Saxalin*

Cat. No.: *B150552*

[Get Quote](#)

This document provides detailed application notes and experimental protocols for monitoring coastal erosion on Sakhalin Island. The methodologies outlined are designed for researchers and scientists, focusing on a multi-scale approach that integrates remote sensing and in-situ measurements to provide a comprehensive understanding of coastal dynamics.

Application Notes: A Multi-tiered Approach to Coastal Erosion Monitoring

The monitoring of Sakhalin Island's diverse and dynamic coastline necessitates a combination of techniques to capture erosion across various spatial and temporal scales. The recommended approach integrates large-scale, long-term monitoring using satellite remote sensing with high-resolution, short-term assessments using Unmanned Aerial Vehicles (UAVs) and traditional ground surveys. This tiered strategy allows for both broad-area surveillance and detailed process-oriented studies.

Tier 1: Large-Scale, Long-Term Monitoring via Satellite Remote Sensing

Satellite remote sensing is an indispensable tool for monitoring extensive and often inaccessible coastlines like those of Sakhalin Island over long periods.^{[1][2]} It provides a cost-effective method for identifying erosion hotspots, quantifying long-term shoreline change rates, and assessing the impact of large-scale drivers such as sea-level rise and changes in sea ice cover.^{[3][4]}

- High-Resolution Optical Imagery (e.g., Landsat, Sentinel-2): These satellites provide multi-spectral imagery ideal for shoreline delineation and land cover change analysis.[1][5] By analyzing historical and current imagery, researchers can calculate long-term rates of erosion or accretion.[1][3]
- Synthetic Aperture Radar (SAR) (e.g., Sentinel-1): SAR is particularly valuable for monitoring in regions with frequent cloud cover, a common issue in the Sakhalin region.[1][6] It can effectively distinguish between land and water, allowing for consistent shoreline monitoring regardless of weather conditions.[6][7]
- Very High-Resolution (VHR) Imagery (e.g., WorldView, Pleiades): VHR data offers sub-meter resolution, enabling more detailed analysis of coastal features and more precise shoreline extraction.[3]

Tier 2: High-Resolution, Targeted Monitoring with UAV-SfM

For detailed, site-specific investigations of erosion processes, Unmanned Aerial Vehicles (UAVs) combined with Structure-from-Motion (SfM) photogrammetry is a state-of-the-art technique.[4][8][9] This approach generates high-resolution 3D models (Digital Surface Models, DSMs) and orthomosaics of the coastal zone, allowing for precise quantification of both horizontal (planimetric) and vertical (volumetric) changes.[4][8] UAV-SfM is particularly effective for:

- Monitoring rapidly eroding areas identified in Tier 1 analysis.
- Assessing the impact of individual storm events on coastal morphology.[9]
- Quantifying volumetric changes in coastal bluffs and beaches.
- Studying the dynamics of specific coastal features like retrogressive thaw slumps, which are relevant in permafrost-affected northern Sakhalin.[4][9]

Tier 3: In-Situ Measurements and Ground Truthing

Field-based measurements are crucial for calibrating and validating remote sensing data and for understanding the underlying processes driving erosion. These techniques provide essential ground-truth data.

- GPS Surveys: Kinematic or static GPS surveys provide highly accurate positional data for establishing ground control points (GCPs) for UAV-SfM surveys and for validating shoreline positions derived from satellite imagery.[10]
- Beach Profiling: Repeated measurements of beach profiles at established transects provide detailed information on changes in beach morphology, sediment volume, and slope.
- Erosion Pins/Stakes: Simple yet effective, erosion pins are installed in coastal bluffs or dunes to directly measure the rate of retreat over time.
- Wave and Tide Gauges: Instruments like autonomous pressure gauges can be deployed in the nearshore zone to collect data on wave dynamics and sea-level fluctuations, which are key drivers of erosion.[11]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the described monitoring techniques. This data is derived from studies in analogous Arctic and sub-Arctic environments and provides a baseline for planning monitoring campaigns on Sakhalin Island.

Table 1: Comparison of Remote Sensing Techniques for Coastal Monitoring

Technique	Spatial Resolution	Temporal Resolution	Key Outputs	Advantages	Limitations
Landsat Series	15-30 m	16 days	Shoreline position, land cover change	Long historical archive (since 1972), free data access	Moderate resolution may not capture fine-scale changes
Sentinel-2	10-60 m	5 days	Shoreline position, NDWI, land cover	High temporal resolution, free data access	Susceptible to cloud cover
Sentinel-1 (SAR)	~10 m	6-12 days	Shoreline position, water/land mask	Cloud-penetrating capability, day/night acquisition	Speckle noise can complicate interpretation
VHR Satellites	< 1 m	On-demand	Detailed shoreline, feature identification	Very high resolution for precise measurement	High cost, smaller footprint
UAV-SfM	1-5 cm	On-demand (campaign-based)	3D point clouds, DSMs, orthomosaics	Extremely high resolution, volumetric change detection	Small area coverage, labor-intensive, weather dependent

Table 2: Typical Erosion Rates in Arctic & Sub-Arctic Coastal Environments

Location/Coastal Type	Monitoring Technique	Average Annual Erosion Rate	Source/Analogy
Beaufort Sea Coast, Alaska	Satellite Imagery (1955-2005)	~15 m/year (up to 17.2 m/year in some segments)	[3]
Richards Island, NWT, Canada	UAV-SfM (1 year)	Highly variable, event-driven	[4]
Siberian Arctic Coasts	Satellite Imagery (1974-2017)	Lower than Alaska, but accelerating	[3]
Sakhalin Island (Vzmorye-Firsovo)	Satellite Imagery	Not quantified, but identified as high-risk for infrastructure	[12]

Experimental Protocols

Protocol: Long-Term Shoreline Change Analysis using Optical Satellite Imagery

Objective: To quantify the rate of shoreline change over several decades for a specific region of the Sakhalin coast.

Materials:

- A GIS software (e.g., QGIS, ArcGIS).
- The Digital Shoreline Analysis System (DSAS) plugin or equivalent tool.[13][14][15]
- A time-series of Landsat or Sentinel-2 imagery for the area of interest.

Methodology:

- Data Acquisition: Download cloud-free (or minimally cloudy) Landsat or Sentinel-2 imagery for the study area, spanning the desired time period (e.g., 1985-2025). Select images from the same season (e.g., late summer) to minimize tidal and seasonal beach variations.

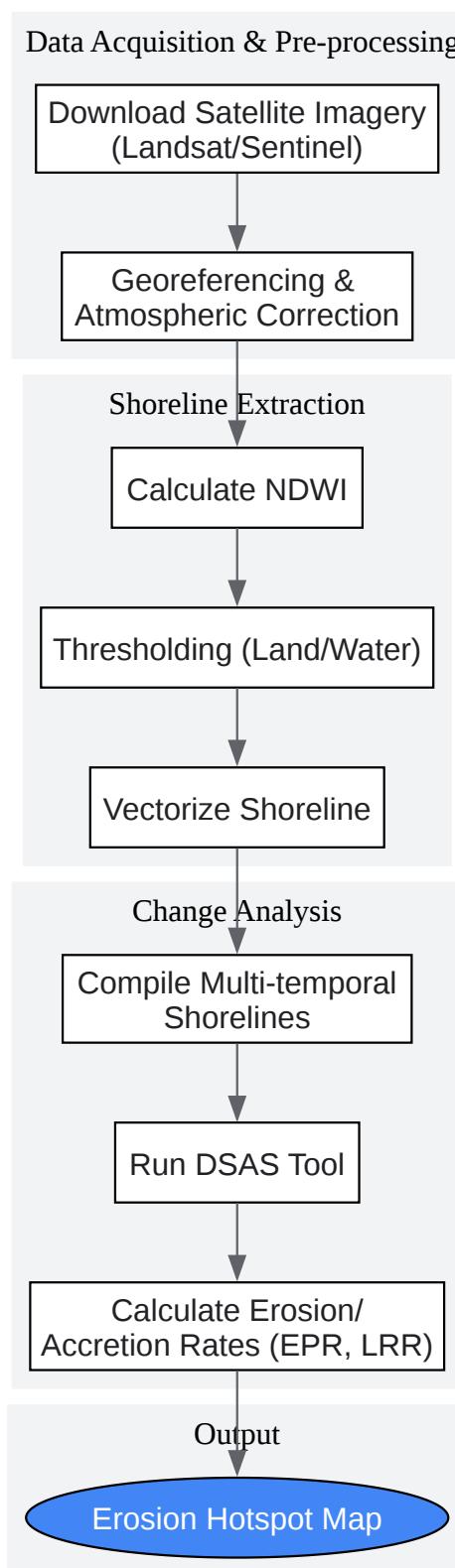
- Image Pre-processing: Georeference all images to a common projection. Perform atmospheric correction if necessary.
- Shoreline Delineation:
 - For each image, calculate the Normalized Difference Water Index (NDWI) using the Green and Near-Infrared (NIR) bands: $NDWI = (Green - NIR) / (Green + NIR)$.
 - Apply a threshold to the NDWI image to create a binary classification of land and water. The threshold value may need to be adjusted for each image based on local conditions.
 - Convert the raster land/water boundary to a vector shoreline. Manually edit and clean the shoreline vector to remove artifacts.
- Shoreline Change Analysis:
 - Import all dated shoreline vectors into the GIS software.
 - Use the DSAS tool to cast perpendicular transects from a user-defined baseline.
 - Calculate shoreline change statistics, such as the End Point Rate (EPR) and Linear Regression Rate (LRR), for each transect.[\[13\]](#)[\[16\]](#)
- Data Interpretation: Create maps visualizing the rates of erosion and accretion along the coastline. Identify areas with the highest rates of change for further investigation.

Protocol: Volumetric Change Detection using UAV-SfM

Objective: To create high-resolution 3D models of a coastal segment to quantify volumetric erosion following a storm event or over a single season.

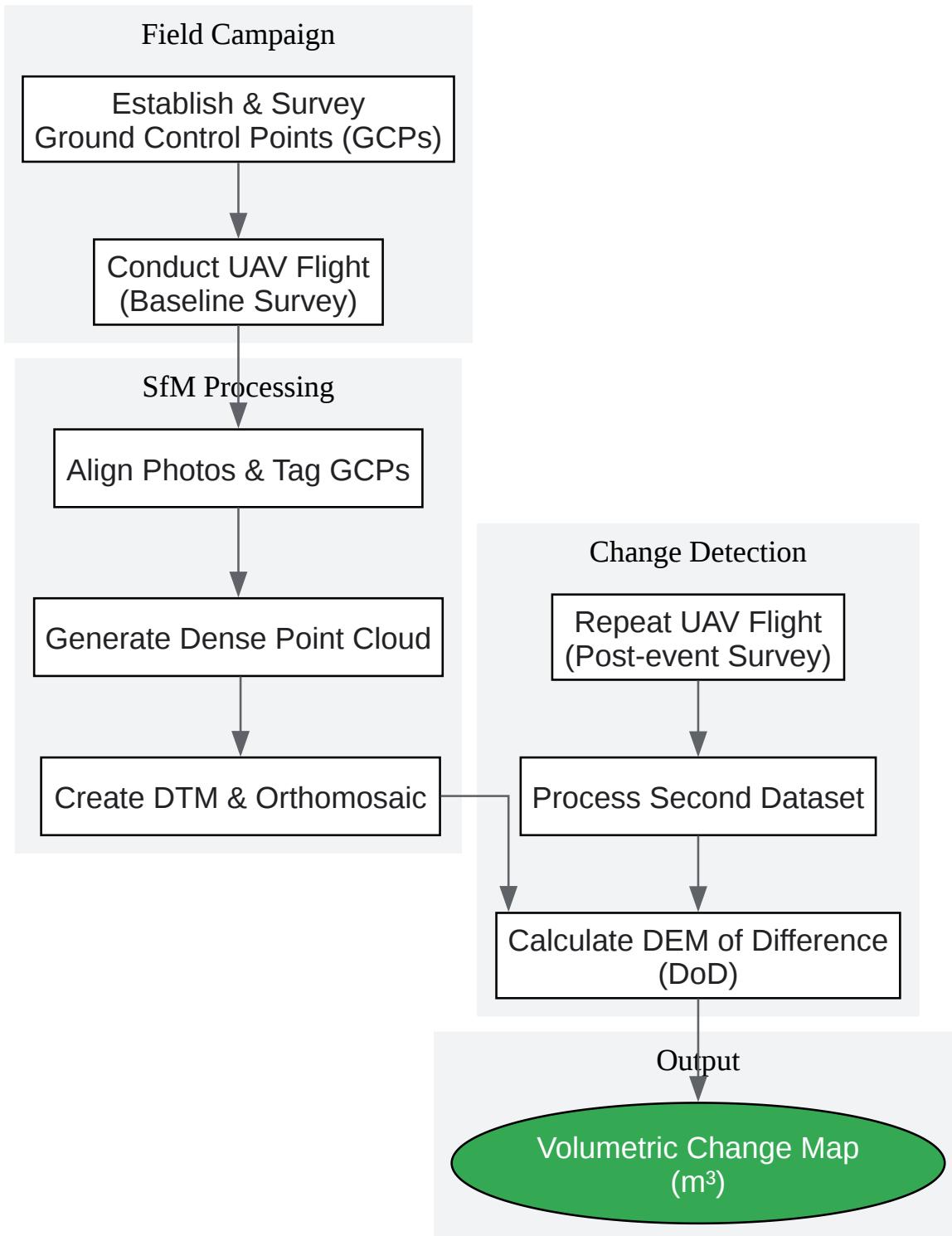
Materials:

- A multi-rotor or fixed-wing UAV equipped with a high-resolution RGB camera.
- A set of Ground Control Points (GCPs) and a survey-grade GPS unit for measuring their positions.


- SfM photogrammetry software (e.g., Agisoft Metashape, Pix4D).

Methodology:

- Pre-Survey Planning:
 - Define the survey area.
 - Establish permanent or semi-permanent GCPs across the site, ensuring they are visible from the air and located on stable ground.
 - Measure the precise coordinates of the GCPs using a survey-grade GPS.
- UAV Data Acquisition (Baseline Survey):
 - Plan an automated flight path with high overlap (e.g., 80% front and 70% side overlap).
 - Fly the mission at a consistent altitude (e.g., 50-100 meters) under good lighting conditions (overcast is often ideal to avoid harsh shadows).
 - Capture images in a grid pattern, and consider adding oblique imagery to better model complex features like cliffs.
- Data Processing:
 - Import the images and GCP coordinates into the SfM software.
 - Align photos and identify GCPs in the images.
 - Optimize the camera alignment and generate a dense point cloud.
 - Classify the point cloud to separate ground points from vegetation.
 - Generate a high-resolution Digital Surface Model (DSM) or Digital Terrain Model (DTM) and an orthomosaic.
- Repeat Survey and Change Detection:


- After a storm event or at the end of the season, repeat the UAV data acquisition (Step 2) using the exact same flight plan.
- Process the new dataset (Step 3) using the same GCPs to ensure the models are perfectly co-registered.
- Use GIS or SfM software to perform a DEM of Difference (DoD) calculation by subtracting the initial DTM from the subsequent DTM.
- Data Analysis: The resulting DoD raster will show areas of elevation loss (erosion) and gain (accretion). Calculate the total volume of material lost or gained within the survey area.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for long-term coastal erosion monitoring using satellite remote sensing data.

[Click to download full resolution via product page](#)

Caption: Workflow for high-resolution volumetric erosion monitoring using UAV-SfM.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. omicsonline.org [omicsonline.org]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. mdpi.com [mdpi.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. nilim.go.jp [nilim.go.jp]
- 6. EGUSphere - Monitoring Summertime Erosion Patterns Over an Arctic Permafrost Coast with Recent Sub-meter Resolution Microsatellite SAR Data [egusphere.copernicus.org]
- 7. m.youtube.com [m.youtube.com]
- 8. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 9. youtube.com [youtube.com]
- 10. Techniques for monitoring coastal change : a review and case study | Semantic Scholar [semanticscholar.org]
- 11. rjes.ru [rjes.ru]
- 12. researchgate.net [researchgate.net]
- 13. diva-portal.org [diva-portal.org]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Assessment of Spatio-Temporal Empirical Forecasting Performance of Future Shoreline Positions | MDPI [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Monitoring Coastal Erosion on Sakhalin Island]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b150552#techniques-for-monitoring-coastal-erosion-on-sakhalin-island>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com